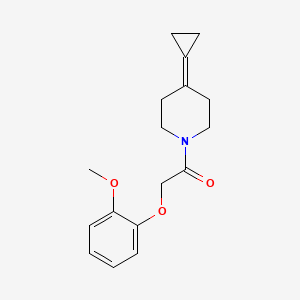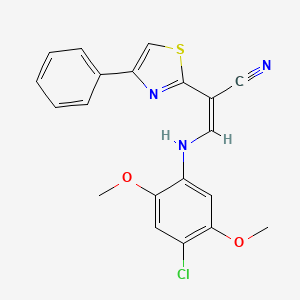![molecular formula C23H20N2O5 B2411923 2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione CAS No. 877811-29-5](/img/structure/B2411923.png)
2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethyl)isoindoline-1,3-dione is a complex organic compound featuring a unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its structural complexity and potential biological activity. The presence of multiple functional groups, including an isoindoline-1,3-dione moiety and a spiro[chroman-2,4’-piperidin] system, makes it a versatile candidate for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of Isoindoline-1,3-dione Core: This can be achieved through the reaction of phthalic anhydride with primary amines under acidic conditions to form the isoindoline-1,3-dione core.
Spirocyclic Formation: The spiro[chroman-2,4’-piperidin] moiety can be synthesized via a cyclization reaction involving chroman derivatives and piperidine under basic conditions.
Coupling Reaction: The final step involves coupling the isoindoline-1,3-dione core with the spirocyclic intermediate using a suitable linker, often through a nucleophilic substitution or condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione and spirocyclic structures, potentially forming alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the electrophilic centers, such as the carbonyl carbon in the isoindoline-1,3-dione moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s potential to interact with various enzymes and receptors makes it a candidate for drug discovery and development. It may exhibit activity against specific biological targets, such as enzymes involved in inflammation or cancer.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For instance, they might be evaluated for anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethyl)isoindoline-1,3-dione likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved could include those related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide share the isoindoline-1,3-dione core but lack the spirocyclic structure.
Spirooxindoles: These compounds feature a spirocyclic oxindole structure, similar to the spiro[chroman-2,4’-piperidin] moiety.
Chroman Derivatives: Compounds containing the chroman structure but without the spirocyclic linkage to piperidine.
Uniqueness
The uniqueness of 2-(2-Oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethyl)isoindoline-1,3-dione lies in its combination of the isoindoline-1,3-dione core with the spiro[chroman-2,4’-piperidin] structure. This dual functionality provides a versatile platform for chemical modifications and biological interactions, setting it apart from simpler analogs.
Properties
IUPAC Name |
2-[2-oxo-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-18-13-23(30-19-8-4-3-7-17(18)19)9-11-24(12-10-23)20(27)14-25-21(28)15-5-1-2-6-16(15)22(25)29/h1-8H,9-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQRPTYDSFMXTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-chlorophenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2411840.png)

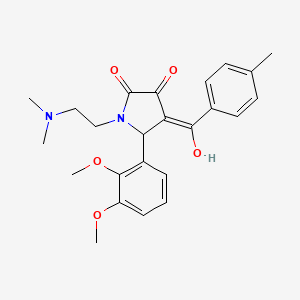

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2411845.png)
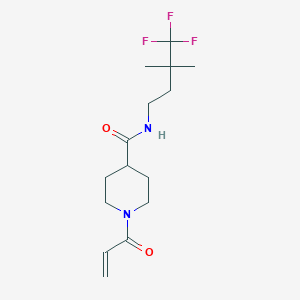
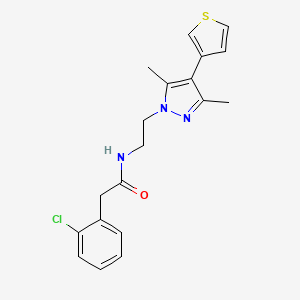
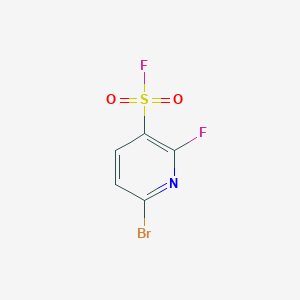
![(1H-indol-2-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411850.png)
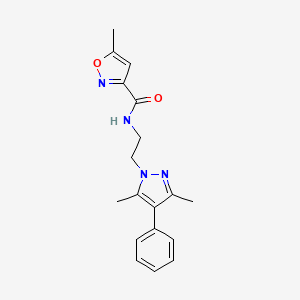
![N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2411853.png)
